(6-Iodobenzofuran-3-yl)methanol

Descripción general

Descripción

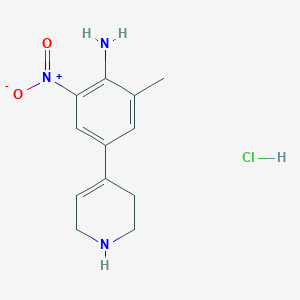

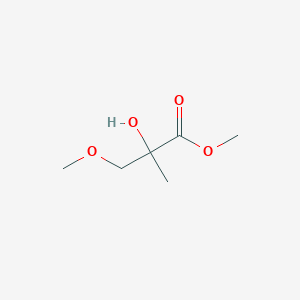

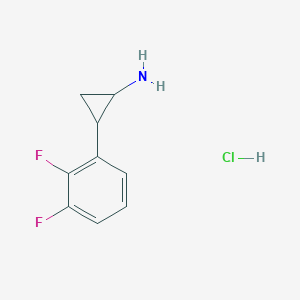

“(6-Iodobenzofuran-3-yl)methanol” is a chemical compound with the CAS Number: 1255099-73-0 . It has a molecular weight of 274.06 and its molecular formula is C9H7IO2 . It is also known by the synonym "3-HYDROXYMETHYL-6-IODOBENZOFURAN" .

Molecular Structure Analysis

The molecular structure of “(6-Iodobenzofuran-3-yl)methanol” consists of a benzofuran ring substituted with an iodine atom at the 6th position and a methanol group at the 3rd position .Aplicaciones Científicas De Investigación

Energy Storage and Fuel Production

(6-Iodobenzofuran-3-yl)methanol can be a precursor in the synthesis of methanol-based fuels. Methanol is a simple molecule that serves as an energy carrier and can be produced from various sources, including biomass . The use of methanol as a fuel can significantly reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminate sulfur oxide emissions .

Environmental Chemistry

In environmental chemistry, (6-Iodobenzofuran-3-yl)methanol could be involved in the production of biomethanol, which is a renewable energy source. Biomethanol production from lignocellulosic biomass is a sustainable approach that aligns with the global efforts to mitigate climate change .

Green Chemistry

The compound may be used in green chemistry applications, where it could act as a solvent or an intermediate in the production of other environmentally friendly chemicals. This aligns with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances .

Nanotechnology

(6-Iodobenzofuran-3-yl)methanol might be used in the field of nanotechnology, particularly in the synthesis of nanoparticles that can enhance the efficiency of methanol production processes. For instance, CuFe2O4 nanoparticle-based encapsulation has been reported to increase the residual efficiency of methanol production significantly .

Biotechnology

In biotechnology, this compound could be utilized in metabolic engineering to optimize methanotrophic bacteria for methanol production. Methanotrophs can convert methane into methanol, offering a biological route for methanol production that could be more environmentally friendly than traditional chemical methods .

Fuel Cell Technology

Finally, (6-Iodobenzofuran-3-yl)methanol may find application in the development of direct methanol fuel cells (DMFCs). It could be involved in the synthesis of novel cation exchange membranes that are essential components of DMFCs, which are promising for portable power applications .

Direcciones Futuras

While specific future directions for “(6-Iodobenzofuran-3-yl)methanol” are not mentioned in the search results, research into benzofuran derivatives is ongoing due to their wide range of biological activities . Additionally, the conversion of methane to methanol is a topic of interest in current research .

Mecanismo De Acción

Target of Action

Benzofuran compounds, which (6-iodobenzofuran-3-yl)methanol is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with their targets through various mechanisms, including binding to catalytic sites with at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Biochemical Pathways

Benzofuran derivatives have been shown to affect various biochemical pathways, contributing to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .

Propiedades

IUPAC Name |

(6-iodo-1-benzofuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBKTSZBGVZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)OC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1441446.png)

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)